1-(4-Methylphenyl)pentylamine is an organic compound with the molecular formula CHN. It belongs to the phenylamine family, characterized by an amine group attached to a phenyl ring. This compound has a molecular weight of approximately 177.29 g/mol and is utilized in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry.
This compound can be classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. It is derived from 4-methylbenzyl chloride and pentylamine through nucleophilic substitution reactions under basic conditions. The compound's structure features a pentyl chain linked to a para-substituted methylphenyl group, which significantly influences its chemical behavior and reactivity .
The synthesis of 1-(4-Methylphenyl)pentylamine can be achieved through several methods:
1-(4-Methylphenyl)pentylamine has a distinct molecular structure characterized by:
The compound features a long alkyl chain (pentyl) attached to a phenyl ring that carries a methyl group at the para position, influencing its physical properties and reactivity .
1-(4-Methylphenyl)pentylamine participates in various chemical reactions:
These reactions are facilitated by typical solvents like ethanol and bases such as sodium hydroxide.
The mechanism by which 1-(4-Methylphenyl)pentylamine exerts its effects involves its interaction with various biological targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The specific pathways depend on its application context, such as neurotransmitter modulation or catalytic activity in chemical reactions. Research is ongoing into its potential therapeutic effects and interactions with biological systems .
1-(4-Methylphenyl)pentylamine has diverse applications in scientific research:
This versatility underscores its significance in both academic research and industrial applications, highlighting its potential for further exploration in various fields.
The therapeutic targeting of monoamine transporters represents a cornerstone in treating neuropsychiatric disorders. Monoamine reuptake inhibitors (MRIs) increase synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by blocking their respective transporters (SERT, NET, DAT). This pharmacological class includes:
Table 1: Pharmacological Profiles of Representative Monoamine Reuptake Inhibitors [5] [7]
Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Primary Clinical Use |
---|---|---|---|---|
Imipramine (TCA) | 1.40 | 37 | 8,500 | Depression |
Duloxetine (SNRI) | 3.7 | 20 | 439 | Depression, Chronic Pain |
Cocaine | 304 | 779 | 478 | Local Anesthetic (historical) |
Methylphenidate | >10,000 | 788 | 121 | ADHD |
Bupropion (NDRI) | 9,100 | 52,000 | 520 | Depression, Smoking Cessation |
The evolution of MRIs demonstrates a shift toward target selectivity and chiral optimization. (S)-1-(4-Methylphenyl)pentylamine emerges within this framework as a structurally novel chiral amine with potential DAT/NET selectivity, aligning with pharmacological strategies for substance use disorders (SUDs) [5] [6]. Its extended alkyl chain (pentyl) distinguishes it from shorter-chain phenethylamine derivatives like 4-methylphenethylamine (4-MPEA), a known TAAR1 agonist [4].
Chirality profoundly influences pharmacodynamics at monoaminergic targets:
Table 2: Impact of Chirality on Pharmacological Activity of CNS-Targeting Agents [1] [7] [9]
Compound | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Therapeutic Implication |
---|---|---|---|
Methylphenidate | DAT Kᵢ = 161 nM (Primary active form) | DAT Kᵢ = 2,250 nM (Weak activity) | ADHD treatment efficacy |
β-Methylphenethylamine | Full TAAR1 agonist (EC₅₀ similar to β-PEA) | Partial TAAR1 agonist | Monoamine modulation |
Sibutramine metabolites | (S)-Desmethyl: SERT Kᵢ = 44 nM, NET Kᵢ = 4 nM | (R)-Desmethyl: SERT Kᵢ = 9,200 nM, NET Kᵢ = 870 nM | Appetite suppression |
For (S)-1-(4-methylphenyl)pentylamine, the (S)-configuration is hypothesized to optimize:
The structural hybrid 2-aminopentanophenone integrates key pharmacophores:
(S)-1-(4-Methylphenyl)pentylamine exemplifies this chemotype with two strategic modifications:
Preclinical data support this chemotype’s relevance for SUDs:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8